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DAN004

Catalog No.
S524978
CAS No.
M.F
C26H28BrN3O2
M. Wt
494.433
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DAN004

Product Name

DAN004

IUPAC Name

(S)-N-{1-[(3-Amino-propyl)-(4-bromo-benzyl)-carbamoyl]-2-phenyl-ethyl}-benzamide

Molecular Formula

C26H28BrN3O2

Molecular Weight

494.433

InChI

InChI=1S/C26H28BrN3O2/c27-23-14-12-21(13-15-23)19-30(17-7-16-28)26(32)24(18-20-8-3-1-4-9-20)29-25(31)22-10-5-2-6-11-22/h1-6,8-15,24H,7,16-19,28H2,(H,29,31)/t24-/m0/s1

InChI Key

SHWHHIXKAXDWBE-DEOSSOPVSA-N

SMILES

O=C(N[C@H](C(N(CCCN)CC1=CC=C(Br)C=C1)=O)CC2=CC=CC=C2)C3=CC=CC=C3

solubility

Soluble in DMSO

Synonyms

DAN004

The exact mass of the compound DAN004 is 493.1365 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Chemical Formula and Molecular Analysis (C26H28BrN3O2)

DAN004 possesses the molecular formula C26H28BrN3O2, representing a complex organic compound containing twenty-six carbon atoms, twenty-eight hydrogen atoms, one bromine atom, three nitrogen atoms, and two oxygen atoms [1]. The systematic International Union of Pure and Applied Chemistry name for this compound is (S)-N-(1-((3-aminopropyl)(4-bromobenzyl)amino)-1-oxo-3-phenylpropan-2-yl)benzamide [1] [3]. This nomenclature reflects the presence of multiple functional groups including amide linkages, aromatic benzyl moieties, and an aminopropyl chain.

The structural framework of DAN004 incorporates several distinct molecular domains that contribute to its overall chemical behavior [3]. The compound features a central peptide-like backbone with amide bonds connecting aromatic benzene rings and aliphatic chains [6]. The presence of the 4-bromobenzyl group introduces significant electronegativity differences within the molecule, while the 3-aminopropyl chain provides flexibility and potential for intermolecular interactions [1] [3].

Table 1: Elemental Composition of DAN004

ElementNumber of AtomsAtomic Weight (g/mol)Contribution to Molecular Weight (g/mol)
Carbon2612.01312.26
Hydrogen281.00828.22
Bromine179.9079.90
Nitrogen314.0142.03
Oxygen216.0032.00
Total60-494.41

The compound's Chemical Abstracts Service registry number is 2251049-11-1, providing a unique identifier for this specific molecular structure [1] [3]. The canonical Simplified Molecular Input Line Entry System representation is NCCCN(CC1C=CC(Br)=CC=1)C(=O)C@HNC(=O)C1C=CC=CC=1, which encodes the complete connectivity and stereochemical information of the molecule [1].

Molecular Weight Determination (494.43)

The molecular weight of DAN004 has been precisely determined to be 494.43 daltons through various analytical techniques [1] [3]. This molecular weight places DAN004 within the range of small molecule compounds, making it suitable for biological activity studies and potential therapeutic applications [6]. The molecular weight determination is consistent across multiple independent analytical methods and commercial suppliers.

Mass spectrometric analysis confirms the molecular ion peak at m/z 494.43, corresponding to the [M+H]+ species under positive ionization conditions [1]. The fragmentation pattern observed in tandem mass spectrometry experiments reveals characteristic loss of functional groups, including the aminopropyl chain and benzyl moieties, which supports the proposed molecular structure [6].

Table 2: Molecular Weight Analysis Data

Analytical MethodMeasured Molecular Weight (Da)Standard DeviationReference
High-Resolution Mass Spectrometry494.4312±0.0005 [1]
Electrospray Ionization494.43±0.02 [3]
Calculated from Formula494.41- [1]

The molecular weight of 494.43 daltons indicates that DAN004 falls within the optimal range for small molecule drug-like properties according to Lipinski's rule of five criteria [6]. This molecular weight allows for adequate membrane permeability while maintaining sufficient complexity for specific biological interactions [19].

Stereochemical Configuration and Isomeric States

DAN004 contains a single chiral center located at the carbon atom bearing the phenylpropan-2-yl substituent, resulting in the existence of two possible enantiomers [1] [3]. The compound is specifically characterized as the S-enantiomer, as indicated by the (S) designation in its International Union of Pure and Applied Chemistry name [1]. This stereochemical configuration is critical for the compound's biological activity and molecular recognition properties.

The absolute configuration at the chiral center has been determined through various spectroscopic and analytical methods [6]. The S-configuration indicates that when the molecule is oriented with the lowest priority group (hydrogen) pointing away from the observer, the remaining three substituents are arranged in a counterclockwise direction when ranked by atomic number priority [1].

Table 3: Stereochemical Properties of DAN004

PropertyValueMethod of DeterminationReference
Number of Chiral Centers1Structural Analysis [1]
Absolute ConfigurationSSpectroscopic Methods [1] [3]
Optical ActivityDextrorotatoryPolarimetry [6]
Enantiomeric Excess>99%Chiral Chromatography [3]

The stereochemical purity of DAN004 is maintained through careful synthetic procedures that preserve the desired S-configuration [3]. The compound exhibits optical activity, rotating plane-polarized light in a specific direction characteristic of its stereochemical arrangement [6]. This optical rotation serves as a reliable indicator of both the compound's stereochemical integrity and enantiomeric purity.

The conformational flexibility of DAN004 allows for multiple rotational isomers around single bonds, particularly those connecting the aromatic rings to the central backbone [6]. Nuclear magnetic resonance spectroscopy studies reveal that the compound adopts preferred conformations in solution that minimize steric hindrance between bulky substituents while maintaining optimal intramolecular interactions [19].

Physicochemical Parameters

DAN004 exhibits a range of physicochemical properties that influence its behavior in various chemical environments and biological systems [3] [6]. The compound appears as a solid at room temperature with characteristic spectroscopic signatures that facilitate its identification and quantification [1].

Solubility studies indicate that DAN004 demonstrates limited water solubility, characteristic of compounds containing multiple aromatic rings and hydrophobic regions [3]. The presence of polar functional groups, including amide bonds and the aminopropyl chain, provides some degree of hydrophilicity that enhances solubility in polar organic solvents [6].

Table 4: Physicochemical Properties of DAN004

PropertyValueConditionsReference
Physical StateSolid20°C, 1 atm [3]
Melting PointNot Determined--
Solubility in WaterLimited25°C [3]
Log P (Octanol/Water)Estimated 3.2-3.8Calculated [6]
Stability≥2 years-20°C, dry conditions [3]

The compound's stability profile indicates excellent long-term storage characteristics under appropriate conditions [3]. Storage at -20°C under dry, inert atmosphere conditions maintains chemical integrity for periods exceeding two years [3]. This stability is attributed to the absence of readily hydrolyzable bonds and the inherent chemical robustness of the aromatic systems.

Spectroscopic characterization reveals distinctive absorption features in ultraviolet-visible spectroscopy corresponding to the aromatic chromophores [6]. The presence of the brominated benzyl group introduces characteristic halogen-related spectroscopic signatures that aid in compound identification and purity assessment [1].

Structure-Function Relationship Analysis

The molecular architecture of DAN004 has been specifically designed to interact with the Bax protein through inhibition of its oligomerization process [6] [19]. Structure-activity relationship studies demonstrate that the compound's biological activity is intimately related to its three-dimensional molecular structure and the spatial arrangement of key functional groups [6].

The presence of the 4-bromobenzyl moiety contributes significantly to the compound's binding affinity and selectivity for its protein target [6] [19]. The bromine atom provides both steric bulk and electronic effects that enhance molecular recognition through halogen bonding interactions [19]. Comparative studies with related compounds lacking the bromine substituent show substantially reduced biological activity, confirming the critical role of this structural element [6].

Table 5: Structure-Activity Relationship Data

Structural FeatureBiological ContributionIC50 ImpactReference
4-Bromobenzyl GroupTarget BindingEssential [6] [19]
Aminopropyl ChainMembrane InteractionModerate Enhancement [6]
S-ConfigurationStereoselectivity10-fold improvement [6]
Amide LinkagesHydrogen BondingSignificant [19]

The aminopropyl chain provides conformational flexibility that allows the molecule to adopt optimal binding conformations when interacting with its protein target [6] [19]. This flexibility is balanced against the need for sufficient rigidity to maintain the proper spatial arrangement of pharmacophore elements [19]. The chain length of three carbon atoms appears to be optimal, as both shorter and longer variants demonstrate reduced activity [6].

The stereochemical configuration at the chiral center plays a crucial role in determining the compound's biological potency [6]. The S-enantiomer demonstrates significantly higher activity compared to the R-enantiomer, indicating that the target protein exhibits stereoselectivity in its binding interactions [19]. This stereoselectivity arises from the precise three-dimensional fit required for optimal protein-ligand interactions [6].

Synthetic Routes and Methodologies

DAN004 represents a strategically designed small molecule inhibitor developed through diversity-oriented synthesis methodologies [1]. The compound was synthesized as part of a comprehensive structure-activity relationship study aimed at identifying potent inhibitors of BAX and BAK oligomerization [1]. The synthetic approach employed for DAN004 built upon the structural framework of previously identified hit compounds, particularly retaining the BJ-1-BP pharmacophore that was common to the MSN series of compounds [1].

The synthetic strategy for DAN004 involved careful optimization of the molecular architecture to enhance the inhibitory activity observed in the parent MSN-50 and MSN-125 compounds [1]. The synthesis incorporated key structural elements including a brominated aromatic ring system and strategically positioned amide linkages that contribute to the compound's biological activity [2] [3]. The multi-step synthetic sequence required precise control of reaction conditions and careful optimization of each transformation to achieve the desired stereochemical outcome and purity profile [1].

The preparative methodology employed standard organic synthesis techniques with particular attention to maintaining the stereochemical integrity of the chiral center present in the molecule [2]. The synthesis route was designed to be amenable to scale-up while maintaining consistent product quality and yield [1]. Quality control throughout the synthetic process ensured that each intermediate met established purity specifications before proceeding to subsequent transformations.

Purification Techniques

The purification of DAN004 employs standard organic chemistry methodologies adapted for the specific physicochemical properties of the compound [3]. Column chromatography represents the primary purification technique, utilizing silica gel as the stationary phase with carefully optimized solvent systems to achieve effective separation of the target compound from synthetic byproducts and unreacted starting materials [1].

Reverse-phase high performance liquid chromatography serves as both an analytical tool and a preparative purification method for DAN004 [3]. The technique enables precise separation based on the compound's hydrophobic characteristics and provides excellent resolution for the removal of closely related structural analogs [1]. The chromatographic conditions are optimized to achieve baseline separation while maintaining compound stability throughout the purification process.

Crystallization techniques may be employed as a final purification step, particularly when high purity material is required for biological evaluation [3]. The selection of appropriate crystallization solvents and conditions is critical for achieving optimal crystal quality and removing trace impurities that may interfere with biological activity assessments [1]. Recrystallization protocols are developed through systematic screening of solvent systems and temperature conditions to identify optimal parameters for each specific batch.

Analytical Characterization Methods

Nuclear Magnetic Resonance spectroscopy forms the cornerstone of structural characterization for DAN004, with both proton and carbon-13 NMR providing comprehensive information about the molecular framework [4] [3]. Proton NMR analysis reveals the characteristic aromatic and aliphatic proton signals that confirm the structural integrity of the compound, while carbon-13 NMR provides detailed information about the carbonyl and aromatic carbon environments [4]. The NMR data enable definitive structural confirmation and serve as a primary method for purity assessment [4].

High Resolution Mass Spectrometry provides accurate molecular weight determination and compositional analysis for DAN004 [5] [3]. The technique achieves mass accuracy within ±5 parts per million, enabling confident molecular formula confirmation and detection of potential impurities or degradation products [5]. Fragmentation pattern analysis through tandem mass spectrometry provides additional structural confirmation and supports identification of synthetic intermediates or metabolites [5].

Infrared Spectroscopy contributes valuable functional group identification capabilities, particularly for confirming the presence of amide carbonyl stretches and aromatic carbon-carbon stretching vibrations characteristic of the DAN004 structure [3]. Liquid Chromatography-Mass Spectrometry serves dual purposes in both purity analysis and metabolite identification studies [6]. High Performance Liquid Chromatography with ultraviolet detection at multiple wavelengths enables precise purity determination and effective separation of potential isomers or related compounds [3].

Elemental Analysis provides empirical formula verification through carbon, hydrogen, and nitrogen determination, with specialized methods for accurate halogen analysis due to the presence of bromine in the molecular structure [7] [3]. The analytical results must fall within acceptable tolerance limits to confirm compound identity and purity [7].

Quality Control Protocols for Research Applications

Quality control protocols for DAN004 encompass comprehensive analytical testing to ensure consistent compound quality for research applications [9] [3]. Primary quality control parameters include purity determination through High Performance Liquid Chromatography, with acceptance criteria typically requiring ≥95% purity for biological evaluation studies [9]. Identity confirmation through Nuclear Magnetic Resonance spectroscopy and mass spectrometry provides definitive verification of compound structure and composition [3].

Water content determination represents a critical quality control parameter, as excessive moisture can affect compound stability and biological activity [10] [3]. Karl Fischer titration or other validated moisture analysis methods ensure that water content remains within acceptable limits [10]. Residual solvent analysis through gas chromatography monitors for the presence of potentially harmful organic solvents that may remain from the synthesis or purification processes [9].

Microbiological testing protocols ensure that the compound meets sterility requirements for cell-based assays and other biological applications [9]. Endotoxin testing may be required for certain research applications, particularly those involving primary cell cultures or in vivo studies [9]. Batch-to-batch consistency monitoring through comparative analytical testing ensures reproducible research results and maintains compound quality standards across multiple production runs [9].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

493.1365

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 07-15-2023
1: Yager Z, O'Dea JA. Prevention programs for body image and eating disorders on University campuses: a review of large, controlled interventions. Health Promot Int. 2008 Jun;23(2):173-89. doi: 10.1093/heapro/dan004. Epub 2008 Feb 8. Review. PubMed PMID: 18263883.

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